4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

Description

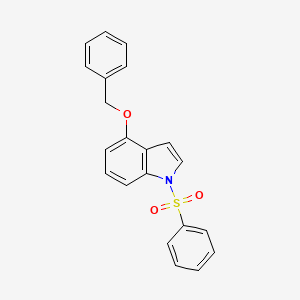

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-phenylmethoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3S/c23-26(24,18-10-5-2-6-11-18)22-15-14-19-20(22)12-7-13-21(19)25-16-17-8-3-1-4-9-17/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQIKOUOYALITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439086 | |

| Record name | 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79315-62-1 | |

| Record name | 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Strategic Intermediate in Medicinal Chemistry

An In-Depth Technical Guide to 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole

This compound is a synthetic organic compound built upon the indole scaffold, a core structural motif in numerous biologically active natural products and pharmaceutical agents.[1][2] Its significance in modern drug discovery lies not in its own terminal bioactivity, but as a crucial and versatile intermediate. The strategic placement of the benzyloxy group at the 4-position and the phenylsulfonyl group on the indole nitrogen provides a stable, yet reactive, platform for the synthesis of more complex molecules with tailored pharmacological profiles.[3]

The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions while enabling specific modifications at other positions of the indole ring.[1][4] This guide provides an in-depth examination of its chemical properties, a detailed protocol for its synthesis, and a discussion of its application in the development of advanced therapeutic agents, particularly multifunctional ligands for neurodegenerative diseases.

Physicochemical and Structural Properties

This compound is characterized by a unique combination of an indole core, a benzyloxy ether, and a phenylsulfonyl group, which collectively define its chemical behavior and utility.

Chemical Identity

-

IUPAC Name: 1-(benzenesulfonyl)-4-(phenylmethoxy)indole[5]

-

Synonyms: 1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indole, 4-(Benzyloxy)-1-(phenylsulfonyl)indole[5]

Structural Representation

The molecule consists of a central indole ring system. A benzyloxy group (a benzyl group linked via an oxygen atom) is attached at position 4 of the indole ring, and a phenylsulfonyl group is attached to the nitrogen atom (position 1).

Figure 1: Chemical Structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties of the compound.

| Property | Value | Source |

| Molecular Weight | 363.43 g/mol | [5][6] |

| Boiling Point | 571.1°C at 760 mmHg (Predicted) | [8] |

| Purity | Typically ≥95% | [6] |

| Appearance | White to off-white solid/powder | [4] |

| Storage | Sealed in a dry environment at room temperature | [7] |

Synthesis Protocol and Workflow

The preparation of this compound is typically achieved through the N-sulfonylation of a 4-substituted indole precursor. This reaction leverages the nucleophilicity of the indole nitrogen to attack the electrophilic sulfur atom of a sulfonyl chloride.

Synthetic Rationale

The core of the synthesis is the reaction between 4-benzyloxyindole and benzenesulfonyl chloride.[4] The indole nitrogen is deprotonated by a strong base to form a highly nucleophilic indolide anion. This anion then readily attacks the benzenesulfonyl chloride in a nucleophilic substitution reaction to form the N-S bond. The use of a crown ether, such as 18-crown-6, is a key procedural choice to sequester the potassium cation from the base (potassium tert-butoxide), thereby increasing the reactivity of the tert-butoxide anion and facilitating a more efficient reaction.[9]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol.

A typical workflow for the synthesis and purification of the title compound.

Detailed Synthesis Methodology

This protocol is adapted from established procedures for the N-sulfonylation of indoles.[9]

Reagents & Equipment:

-

4-Benzyloxyindole (1.0 equiv.)[10]

-

Potassium tert-butoxide (1.2 equiv.)

-

18-Crown-6 Ether (0.2 equiv.)

-

Benzenesulfonyl chloride (1.2 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate, Hexanes

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, TLC plates

Procedure:

-

Preparation: To a solution of potassium tert-butoxide (1.2 equiv.) and 18-crown-6 ether (0.2 equiv.) in anhydrous THF in a round-bottom flask, add 4-benzyloxyindole (1.0 equiv.).

-

Reaction Initiation: Cool the resulting mixture to 0°C using an ice bath.

-

Addition: Slowly add a solution of benzenesulfonyl chloride (1.2 equiv.) in anhydrous THF to the cooled reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product, this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR, LC-MS, and HPLC.[6]

Applications in Drug Discovery and Development

The primary value of this compound is its role as a sophisticated building block for creating high-value pharmaceutical candidates.[3] The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in drugs for cancer, inflammation, and neurological disorders.[1][11]

Intermediate for Multifunctional Ligands

Research has demonstrated the utility of this compound in the synthesis of multifunctional ligands, particularly for Alzheimer's disease.[9] The strategy involves using the this compound core and subsequently modifying it to produce molecules that can interact with multiple biological targets simultaneously.

The typical synthetic pathway involves:

-

Starting Material: this compound serves as the protected and activated indole core.

-

Debenzylation: The benzyloxy group is removed to reveal a hydroxyl group at the 4-position, yielding 1-(phenylsulfonyl)-1H-indol-4-ol.[9]

-

Linker Attachment: The hydroxyl group is then used as an anchor point to attach various linker chains, which are subsequently connected to other pharmacologically active moieties.

Targeting Alzheimer's Disease Pathways

Derivatives synthesized from this intermediate have been designed to target key proteins implicated in Alzheimer's disease, including cholinesterases (AChE and BuChE) and the serotonin 5-HT₆ receptor.[9] This multi-target approach is a leading strategy in developing more effective treatments for complex multifactorial diseases.

Synthetic utility in creating multi-target Alzheimer's disease ligands.

This strategic design allows a single molecule to modulate cognitive function (via cholinesterase inhibition) and neuropsychiatric symptoms (via 5-HT₆ receptor antagonism), offering a potentially synergistic therapeutic effect.[9]

Conclusion

This compound is a compound of significant interest to medicinal chemists and drug development professionals. While it does not possess notable biological activity on its own, its true value is realized as a highly strategic synthetic intermediate. Its stable, protected structure allows for precise and controlled chemical modifications, enabling the construction of complex, multi-target ligands for challenging diseases like Alzheimer's. The protocols and applications detailed in this guide underscore its importance as a tool for advancing modern therapeutic research.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C21H17NO3S | CID 10384101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 79315-62-1 | this compound - Moldb [moldb.com]

- 7. 79315-62-1|this compound|BLD Pharm [bldpharm.com]

- 8. CAS#:79315-62-1 | this compound | Chemsrc [chemsrc.com]

- 9. Jagiellonian University Repository [ruj.uj.edu.pl]

- 10. 4-苄氧基吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole structure and properties

An In-depth Technical Guide to 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core structure, physicochemical properties, established synthesis protocols, and its application as a critical intermediate in the creation of complex, biologically active molecules. This document is intended for researchers, chemists, and professionals in the field of drug discovery.

Introduction and Strategic Importance

This compound is a synthetic organic compound built upon a core indole scaffold. The indole ring system is a privileged structure in medicinal chemistry, found in a vast array of natural products and pharmaceuticals. This particular derivative is distinguished by two key functional groups:

-

A benzyloxy group at the 4-position of the indole ring. This group not only serves as a protecting group for the 4-hydroxyindole but also enhances lipophilicity and can be a key interacting element with biological targets.[1][2]

-

A phenylsulfonyl group attached to the indole nitrogen (N1 position). This "sulfonamide" modification serves multiple critical functions. It acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions. Furthermore, it modulates the electronic properties of the indole ring and can act as a hydrogen bond acceptor, influencing how the molecule binds to target proteins.[3]

The strategic combination of these features makes this compound a valuable intermediate, particularly in the synthesis of multi-functional ligands targeting complex diseases like Alzheimer's.[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction planning, and purification.

Key Properties Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₇NO₃S | [5][6] |

| Molecular Weight | 363.4 g/mol | [5][6] |

| CAS Number | 79315-62-1 | [5][6] |

| IUPAC Name | 1-(benzenesulfonyl)-4-(phenylmethoxy)indole | [5] |

| Synonyms | This compound, 1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indole | [5][6] |

| Boiling Point | 571.1°C at 760 mmHg (Predicted) | [6] |

| Purity | Typically ≥95% | [7] |

Chemical Structure

The molecule's architecture is central to its reactivity and function. The phenylsulfonyl group at the N1 position withdraws electron density from the indole ring, influencing its aromaticity and the reactivity of the C2 and C3 positions. The benzyloxy group at C4 introduces steric bulk and potential for π-π stacking interactions.

Caption: 2D structure of this compound.

Spectral Information

While comprehensive spectral data is proprietary to individual suppliers, mass spectrometry information is publicly available.

-

Mass Spectrometry: GC-MS data has been recorded, confirming the molecular weight of the compound.[5] The exact mass is 363.09300 Da.[6] This data is essential for reaction monitoring (e.g., via LC-MS) and final product confirmation.

Synthesis Protocol and Mechanistic Rationale

The most direct synthesis of this compound involves the N-sulfonylation of its precursor, 4-(benzyloxy)-1H-indole.[4] This reaction is a cornerstone of indole chemistry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

-

Inert Atmosphere Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 150 mL).

-

Base and Catalyst Addition: Cool the THF to 0°C using an ice bath. Add potassium tert-butoxide (1.2 equivalents) and 18-crown-6 ether (0.2 equivalents).

-

Expert Insight: Potassium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the indole nitrogen. 18-crown-6 ether is used to sequester the potassium cation (K⁺), which increases the reactivity ("nakedness") of the tert-butoxide anion, facilitating a more efficient and complete deprotonation.

-

-

Precursor Addition: Dissolve 4-(benzyloxy)-1H-indole (1.0 equivalent) in anhydrous THF (65 mL) and add it dropwise to the cooled base/catalyst mixture. Stir for 30 minutes at 0°C.

-

Expert Insight: A faint color change is often observed as the highly reactive indole anion is formed.

-

-

Sulfonylation: Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated building block for pharmacologically active agents.

Intermediate for Multifunctional Ligands

A significant application is in the synthesis of multifunctional ligands for Alzheimer's disease (AD). The N-phenylsulfonyl indole core serves as an effective scaffold for targeting the 5-HT₆ serotonin receptor. The benzyloxy group at the 4-position can be deprotected (debenzylated) to reveal a phenol, which then serves as a handle for attaching other pharmacophores. For instance, this phenol can be linked to fragments that inhibit cholinesterases, another key target in AD therapy. This strategy allows for the creation of single molecules that can modulate multiple disease-relevant targets simultaneously.

Precursor to Bioactive Indole Derivatives

The precursor, 4-benzyloxyindole, is widely used in the synthesis of compounds with diverse biological activities, including:

-

Cancer Research: As a starting material for potential anti-cancer agents.[1][2]

-

Neurotransmitter Research: In studies involving serotonin receptors, relevant to mood disorders.[1]

-

Antiviral Agents: For the preparation of Hepatitis C Virus (HCV) inhibitors.[8][9]

-

Immunomodulators: As a reactant for preparing ligands for the CB2 cannabinoid receptor.[8][9]

The N-phenylsulfonyl derivative represents a stabilized and controllably reactive version of this valuable precursor, enabling more complex and selective synthetic transformations.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety information for its precursors, 4-benzyloxyindole and 1-(phenylsulfonyl)indole, provides a useful guide.[10][11]

-

General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[10][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][13]

-

Ingestion: Clean mouth with water and seek medical attention.[12]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[11][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jagiellonian University Repository [ruj.uj.edu.pl]

- 5. This compound | C21H17NO3S | CID 10384101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:79315-62-1 | this compound | Chemsrc [chemsrc.com]

- 7. 79315-62-1 | this compound - Moldb [moldb.com]

- 8. 4-Benzyloxyindole 98 20289-26-3 [sigmaaldrich.com]

- 9. goldbio.com [goldbio.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole (CAS 79315-62-1)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole, identified by CAS number 79315-62-1. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the molecule's chemical identity, structural features, and key physicochemical parameters that influence its behavior in experimental and biological systems. Where experimental data is not publicly available, this guide furnishes predicted values and outlines detailed experimental protocols for their empirical determination. Furthermore, it explores the potential biological significance of this compound class, providing context for its application in modern medicinal chemistry.

Chemical Identity and Structure

The compound with CAS number 79315-62-1 is chemically identified as this compound.[1][2][3] This nomenclature delineates a core indole scaffold, substituted at the 4-position with a benzyloxy group and at the 1-position of the indole nitrogen with a phenylsulfonyl group.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| CAS Number | 79315-62-1 | [1][2][3] |

| IUPAC Name | 1-(benzenesulfonyl)-4-(phenylmethoxy)indole | [4] |

| Synonyms | This compound, 1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indole | [1][4] |

| Molecular Formula | C₂₁H₁₇NO₃S | [1][4] |

| Molecular Weight | 363.43 g/mol | [1][2][4] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C3C(=CN(C3=CC=C2)S(=O)(=O)C4=CC=CC=C4)C | [4] |

| InChIKey | PJQIKOUOYALITN-UHFFFAOYSA-N | [4] |

The molecular structure, depicted below, reveals a tricyclic system with two appended phenyl rings. The presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen significantly influences the electronic properties of the indole ring system, a feature that has profound implications for its reactivity and biological activity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following section details the available and predicted properties for CAS 79315-62-1.

Table 2: Summary of Physicochemical Properties

| Property | Value | Remarks | Source |

| Physical State | White solid | Based on synthesis reports of similar compounds | [2] |

| Melting Point | Not available | The related compound 2-Benzyl-1-(phenylsulfonyl)-1H-indole has a melting point of 125-127 °C. | [5] |

| Boiling Point | 571.1 °C at 760 mmHg | Calculated value | [1] |

| Solubility | Poorly soluble in water | Predicted | [6][7] |

| LogP (Octanol/Water) | 5.538 | Calculated value, indicating high lipophilicity | [1] |

| pKa | Not available | The indole NH is weakly acidic; N-sulfonylation significantly increases this acidity. | |

| Polar Surface Area (PSA) | 56.68 Ų | Calculated value | [1] |

Melting Point

The rationale behind determining the melting point is to assess the purity of the compound. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded as the melting range.

Solubility

The calculated LogP of 5.538 suggests that this compound is a highly lipophilic molecule with poor aqueous solubility.[1] This is a critical parameter for drug development, as it directly impacts dissolution and absorption.

This protocol aims to determine the equilibrium solubility of the compound in various solvent systems, which is crucial for formulation development.

-

Solvent Selection: A panel of pharmaceutically relevant solvents is chosen (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, dimethyl sulfoxide (DMSO)).

-

Equilibration: An excess amount of the compound is added to a known volume of each solvent in separate vials. The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: The resulting saturated solutions are filtered (e.g., using a 0.22 µm syringe filter) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

Caption: A generalized workflow for determining thermodynamic solubility.

Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a molecule's lipophilicity. The calculated LogP of 5.538 suggests a strong preference for lipid environments over aqueous ones.[1] This high lipophilicity can influence membrane permeability, protein binding, and metabolic clearance.

This classic method directly measures the partitioning of the compound between two immiscible phases.

-

Phase Preparation: Equal volumes of n-octanol and water (or buffer) are pre-saturated with each other.

-

Compound Addition: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity/Basicity (pKa)

An experimental pKa value for this compound is not available. The indole nitrogen in the parent indole is very weakly acidic (pKa ≈ 17 in water). The attachment of the strongly electron-withdrawing phenylsulfonyl group is expected to significantly increase the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions. However, in this specific molecule, the nitrogen is fully substituted, and thus there is no ionizable proton directly on the indole nitrogen. The molecule as a whole is expected to be a neutral, non-ionizable compound within the physiological pH range.

Synthesis and Spectroscopic Data

A reported synthesis of this compound involves the reaction of 4-(benzyloxy)-1H-indole with benzenesulfonyl chloride in the presence of a base.[2]

Caption: A simplified synthetic scheme for this compound.

Spectroscopic data from this synthesis confirms the structure of the compound.[2]

-

¹H NMR (300 MHz, CDCl₃): δ 7.85-7.91 (m, 2H), 7.62 (d, J = 8.46 Hz, 1H), 7.50-7.56 (m, 1H), 7.48 (d, J = 3.59 Hz, 1H), 7.29-7.47 (m, 7H), 7.22 (t, J = 8.21 Hz, 1H), 6.84 (dd, J = 0.77, 3.85 Hz, 1H), 6.72 (d, J = 7.95 Hz, 1H), 5.15 (s, 2H).[2]

-

Mass Spectrometry (MS): m/z 364 (M+H)⁺.[2]

Potential Biological Significance

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The N-phenylsulfonyl indole moiety, in particular, has been explored for a variety of therapeutic applications.

Derivatives of 1-(phenylsulfonyl)-1H-indole have been investigated as:

-

Multifunctional ligands for neurodegenerative diseases: The title compound has been specifically identified as a multifunctional ligand targeting cholinesterases and the 5-HT₆ receptor, both of which are implicated in the pathophysiology of Alzheimer's disease.[2]

-

Kinase inhibitors: The indole nucleus is a common feature in many kinase inhibitors, and N-phenylsulfonyl indole derivatives have been explored for their potential to inhibit various kinases involved in cancer cell proliferation and signaling.

-

GPCR ligands: The structural similarity of the indole core to endogenous neurotransmitters like serotonin makes it a promising scaffold for the development of ligands for G-protein coupled receptors (GPCRs), which are major drug targets.

The high lipophilicity of this compound suggests it may readily cross the blood-brain barrier, a desirable property for drugs targeting the central nervous system.

Caption: A plausible signaling pathway involving a 5-HT₆ receptor, a potential target for this compound class.

Conclusion

References

- 1. CAS#:79315-62-1 | this compound | Chemsrc [chemsrc.com]

- 2. Jagiellonian University Repository [ruj.uj.edu.pl]

- 3. 79315-62-1 | this compound - Moldb [moldb.com]

- 4. This compound | C21H17NO3S | CID 10384101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]

4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole molecular weight and formula

An In-depth Technical Guide: 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis with mechanistic insights, and discuss its strategic application in the development of multifunctional ligands for neurodegenerative diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Core Compound Identification and Properties

This compound is a heterocyclic compound featuring an indole core, a protective benzyloxy group at the C4 position, and a phenylsulfonyl group on the indole nitrogen. The phenylsulfonyl moiety acts as a robust electron-withdrawing group, which modifies the reactivity of the indole ring and is a common pharmacophore in its own right. The benzyloxy group serves as a stable protecting group for the 4-hydroxy functionality, allowing for selective reactions elsewhere on the molecule before its eventual removal.

This strategic combination of functional groups makes it a valuable precursor in multi-step syntheses. Its molecular structure and fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H17NO3S | [1][2][3] |

| Molecular Weight | 363.4 g/mol | [1] |

| CAS Number | 79315-62-1 | [1][2][3] |

| IUPAC Name | 1-(benzenesulfonyl)-4-(phenylmethoxy)indole | [1] |

| Boiling Point | 571.1°C at 760 mmHg | [2] |

| Synonyms | This compound, 1-(benzenesulfonyl)-4-benzyloxy-indole | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via the N-sulfonylation of its precursor, 4-benzyloxyindole. This precursor is a widely available research chemical, making it a logical and cost-effective starting point for this synthetic route.[4][5][6] The reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on benzenesulfonyl chloride.

Retrosynthetic Analysis

A logical disconnection approach identifies 4-benzyloxyindole and benzenesulfonyl chloride as the primary starting materials. The N-S bond is the key disconnection.

References

The Ascendance of Phenylsulfonylindoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." This guide delves into a specific and increasingly significant class of indole-containing compounds: the phenylsulfonylindole derivatives. We will explore their discovery, detail their synthesis, elucidate their mechanisms of action across various therapeutic areas, and provide insights into their structure-activity relationships, offering a comprehensive resource for researchers and drug development professionals.

Core Synthesis Strategies: Building the Phenylsulfonylindole Scaffold

The construction of the phenylsulfonylindole core relies on established yet versatile synthetic methodologies. The two primary approaches involve the Fischer indole synthesis and subsequent functionalization, or the direct sulfonylation of a pre-formed indole ring.

Fischer Indole Synthesis: A Classic Route to Substituted Indoles

Discovered in 1883 by Emil Fischer, this reaction remains a robust and widely used method for constructing the indole nucleus from a (substituted) phenylhydrazine and a carbonyl compound under acidic conditions.[2]

Conceptual Workflow of the Fischer Indole Synthesis

References

The Biological Importance of N-Phenylsulfonylindoles in Drug Discovery: A Technical Guide

Abstract

The fusion of the indole nucleus with a phenylsulfonyl moiety creates the N-phenylsulfonylindole scaffold, a structure of profound interest in medicinal chemistry. This scaffold has emerged as a "privileged" framework, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. Its unique three-dimensional conformation and electronic properties allow for precise interactions with a variety of biological targets, leading to the development of novel drug candidates for cancer, inflammation, metabolic disorders, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological importance, and structure-activity relationships of N-phenylsulfonylindoles, offering researchers and drug development professionals a comprehensive overview of this promising class of compounds.

The N-Phenylsulfonylindole Scaffold: A Union of Privileged Structures

The remarkable therapeutic potential of N-phenylsulfonylindoles stems from the synergistic combination of two independently significant pharmacophores: the indole ring and the phenylsulfonyl group.

1.1. The Privileged Indole Nucleus

The indole ring is a cornerstone of medicinal chemistry, present in a vast number of natural products and synthetic drugs. Its bicyclic, aromatic structure is rich in electrons and capable of engaging in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility allows it to bind to a wide array of biological targets, forming the basis for drugs ranging from the anti-inflammatory indomethacin to the anti-migraine sumatriptan.

1.2. The Phenylsulfonyl Moiety: A Key Modulator

The phenylsulfonyl group (Ph-SO₂-) is a powerful modulator of a molecule's physicochemical properties. The sulfonyl group is a strong hydrogen bond acceptor and can participate in critical interactions with enzyme active sites.[1] Attaching it to a phenyl ring provides a large, rigid, and hydrophobic component that can be substituted to fine-tune binding affinity, selectivity, and pharmacokinetic properties. The sulfonamide linkage (-SO₂-N-) is a key feature in many successful drugs, including diuretics, antibiotics, and celecoxib, a selective COX-2 inhibitor.

1.3. Synergy and Versatility

When the phenylsulfonyl group is attached to the indole nitrogen (N-1 position), it significantly alters the indole's electronic properties and steric profile. This modification not only opens up new interaction possibilities but also directs the substitution patterns on the indole ring, allowing for the systematic exploration of structure-activity relationships (SAR). The resulting N-phenylsulfonylindole scaffold is a conformationally restricted, three-dimensional structure that has proven to be a highly effective platform for designing potent and selective modulators of enzymes and receptors.

Synthetic Strategies for N-Phenylsulfonylindoles

The construction of the N-phenylsulfonylindole core is typically straightforward, allowing for the rapid generation of diverse compound libraries for screening and optimization.

2.1. Core Synthesis: N-Sulfonylation of Indoles

The most prevalent and efficient method for synthesizing the core scaffold is the direct N-sulfonylation of a pre-existing indole or indoline derivative.[2] This reaction involves the nucleophilic attack of the indole nitrogen on the sulfur atom of a substituted phenylsulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2] The choice of base, solvent, and reaction conditions can be optimized to accommodate various substituents on both the indole and phenylsulfonyl rings.

Caption: General synthetic scheme for N-Phenylsulfonylindoles.

2.2. Experimental Protocol: General Procedure for N-Sulfonylation

The following protocol describes a representative method for the synthesis of N-phenylsulfonylindole derivatives.

-

Dissolution: Dissolve the starting indole derivative (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile, or Pyridine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base (e.g., Pyridine or Triethylamine, 1.5-2.0 equivalents) to the solution and stir at room temperature.

-

Sulfonyl Chloride Addition: Slowly add the desired phenylsulfonyl chloride (1.1 equivalents), either neat or as a solution in the reaction solvent, to the reaction mixture. The addition is often performed at 0 °C to control any exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure N-phenylsulfonylindole derivative.

Anticancer Applications: A Multifaceted Approach

N-phenylsulfonylindoles have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action to inhibit tumor growth and induce cancer cell death.

3.1. Mechanism 1: Microtubule Disruption

A primary anticancer mechanism for this scaffold is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to programmed cell death (apoptosis).

A notable example is J30 , an N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide.[3] J30 potently inhibits the assembly of purified tubulin by binding to the colchicine-binding site.[3] This disruption of microtubule formation in cancer cells leads to G2/M phase arrest, upregulation of cyclin B1, and ultimately triggers the mitochondrial apoptotic pathway, characterized by Bcl-2 phosphorylation and activation of caspases 9 and 3.[3] Similarly, other derivatives have been developed as mimics of the natural tubulin inhibitor Combretastatin A-4.[4]

Caption: Anticancer mechanism via tubulin polymerization inhibition.

3.2. Mechanism 2: Enzyme Inhibition in Oncology

-

Indoleamine 2,3-dioxygenase (IDO) Inhibition: IDO is an enzyme that plays a crucial role in immune evasion by tumors. By catabolizing the essential amino acid tryptophan, it suppresses the activity of T-cells. A novel class of phenyl benzenesulfonylhydrazides has been identified as potent IDO inhibitors, with compound 3i exhibiting an IC₅₀ of 61 nM.[1] The sulfonyl group is proposed to coordinate with the heme iron in the enzyme's active site, providing a new avenue for cancer immunotherapy.[1]

-

Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives have been synthesized as potential telomerase inhibitors.[5] Compound 4a from this series was found to inhibit telomerase with an IC₅₀ value of 4.0 µM and showed activity against various cancer cell lines.[5]

3.3. Antiproliferative Activity Data

| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |

| Arylsulfonylhydrazides | MCF-7 (Breast Cancer) | 8.2 - 13.2 µM | [6] |

| Indazolyl-benzenesulfonamides | A2780 (Ovarian Carcinoma) | 0.50 - 1.83 µM | [7] |

| Ursodeoxycholic Acid Derivatives | HCT-116 (Colon Cancer) | 2.39 - 9.34 µM | [8] |

| Phenylsulfonylhydrazides | Indoleamine 2,3-dioxygenase | 61 nM | [1] |

| Dihydropyrazole Derivatives | Telomerase | 4.0 µM | [5] |

Anti-inflammatory Properties

Chronic inflammation is a key factor in numerous diseases, including arthritis, cardiovascular disease, and cancer. N-phenylsulfonylindoles have been developed as potent anti-inflammatory agents, primarily by targeting enzymes in the arachidonic acid pathway.

4.1. Dual COX/LOX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit cyclooxygenase (COX) enzymes, which can lead to gastrointestinal side effects. The lipoxygenase (LOX) pathway also produces pro-inflammatory mediators. Dual inhibition of both COX and LOX pathways offers the potential for broader anti-inflammatory efficacy with an improved safety profile. Novel N-methylsulfonyl-indole derivatives have been synthesized that exhibit dual COX-2/5-LOX inhibitory activity, demonstrating a significant anti-inflammatory effect with a reduced risk of cardiovascular and gastric issues.[9]

4.2. Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

mPGES-1 is a terminal synthase that specifically catalyzes the conversion of PGH₂ to prostaglandin E₂ (PGE₂), a key mediator of inflammation and pain. Selective inhibition of mPGES-1 is a desirable therapeutic strategy as it does not affect the production of other important prostaglandins. N-amido-phenylsulfonamide derivatives have been identified as novel and potent mPGES-1 inhibitors, with compound MPO-0186 showing an IC₅₀ of 0.49 µM in a cell-free assay.[10]

Expanding Therapeutic Horizons

The chemical tractability and biological versatility of the N-phenylsulfonylindole scaffold have led to its exploration in a wide range of other diseases.

-

Metabolic Disorders: A series of N-arylsulfonyl-indole-2-carboxamide derivatives were discovered to be potent and selective inhibitors of liver fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[11] The lead compound, Cpd118 , showed a human FBPase IC₅₀ of 0.029 µM and demonstrated significant glucose-lowering effects in diabetic animal models with excellent oral bioavailability (99.1%).[11]

-

Neurodegenerative Diseases: N-phenylsulfonamide derivatives have been investigated for their ability to inhibit enzymes implicated in Alzheimer's disease. Certain compounds showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Kᵢ values as low as 24.4 nM.[12] Additionally, N-arylsulfonyl morpholine derivatives have been designed as γ-secretase inhibitors, which could potentially reduce the production of amyloid-β plaques.[13]

-

Autoimmune Diseases: The retinoic acid receptor-related orphan receptor γt (RORγt) is a key transcription factor for Th17 cells, which are implicated in autoimmune diseases like rheumatoid arthritis and psoriasis. Recently, 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives have been developed as orally bioavailable RORγt inverse agonists, showing promising efficacy in animal models of these diseases.[14]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-phenylsulfonylindole scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

-

Substituents on the Phenylsulfonyl Ring: The nature and position of substituents on the phenyl ring of the sulfonyl group are critical. For FBPase inhibitors, a 4-methoxy group on the phenylsulfonyl moiety was found to be optimal for high inhibitory activity.[11] In the case of IDO inhibitors, electron-withdrawing groups on the phenyl ring were generally favored.[1]

-

Substituents on the Indole Ring: Modifications to the indole core significantly impact activity. For antitubulin agents, substitutions at the 4, 5, 6, and 7-positions of the indole ring have been explored to enhance potency and improve the pharmacokinetic profile.[3] For FBPase inhibitors, a chloro group at the 7-position and a substituted amino group at the 4-position of the indole were key for achieving high potency.[11]

-

The Linker and Appended Groups: For many derivatives, the indole core serves as a scaffold to which other functional groups are attached. In the case of dual COX-2/5-LOX inhibitors, the attachment of thiosemicarbazide and thiazolidinone moieties at the 3-position of the indole was essential for their biological activity.[9]

Conclusion and Future Perspectives

The N-phenylsulfonylindole scaffold represents a highly successful and versatile platform in modern drug discovery. Its straightforward synthesis and amenability to chemical modification have allowed for the development of potent and selective inhibitors for a diverse array of biological targets. The demonstrated success in oncology, inflammation, and metabolic diseases underscores its "privileged" status.

Future research will likely focus on further refining the scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability. The application of computational modeling and structure-based drug design will continue to guide the rational design of next-generation N-phenylsulfonylindole-based therapeutics. As our understanding of complex disease pathways grows, this remarkable scaffold is poised to deliver novel and effective treatments for some of the most challenging medical conditions.

References

- 1. Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of N-sulfonyl-3,7-dioxo-5β-cholan-24-amides, ursodeoxycholic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors-Design, Synthesis, In Vivo Glucose Lowering Effects, and X-ray Crystal Complex Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the chemistry of 4-benzyloxyindole derivatives

An In-depth Technical Guide to the Chemistry of 4-Benzyloxyindole Derivatives

Authored by a Senior Application Scientist

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and agrochemicals. Among its many substituted variants, the 4-benzyloxyindole core represents a particularly valuable and versatile building block. The presence of the benzyloxy group at the 4-position not only modifies the electronic properties of the indole ring but also serves as a protected hydroxyl group, which can be unveiled in later synthetic stages to reveal a crucial pharmacophore or a handle for further functionalization. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of 4-benzyloxyindole derivatives, offering both foundational knowledge and field-proven insights for researchers in drug discovery and organic synthesis.

The 4-Benzyloxyindole Scaffold: Structure and Significance

4-Benzyloxyindole (also known as 4-phenylmethoxy-1H-indole) is an organic compound featuring an indole ring system substituted with a benzyloxy group (-OCH₂Ph) at the C4 position.[1] This structural motif is of significant interest for several reasons:

-

Synthetic Versatility : The benzyl group is a robust and reliable protecting group for the C4-hydroxyl functionality, stable to a wide range of reaction conditions yet readily removable via catalytic hydrogenation. This allows for extensive manipulation of other positions on the indole core.

-

Modulation of Physicochemical Properties : The benzyloxy moiety enhances the lipophilicity of the indole scaffold, which can improve solubility in organic solvents and influence membrane permeability—a critical factor in drug design.[1][2]

-

Bioisostere and Pharmacophore : The 4-oxy-substituted indole core is a key feature in many biologically active molecules, including neurotransmitters like serotonin. The benzyloxy group acts as a masked phenol, a common hydrogen bond donor/acceptor in ligand-receptor interactions.

Physicochemical Properties

A summary of the key physical and chemical properties of the parent compound, 4-benzyloxyindole, is provided below.

| Property | Value | Source(s) |

| CAS Number | 20289-26-3 | [1][3] |

| Molecular Formula | C₁₅H₁₃NO | [1][3] |

| Molecular Weight | 223.27 g/mol | [1][3] |

| Appearance | White to off-white or yellowish crystalline powder | [1][3] |

| Melting Point | 56-62 °C | [1][3] |

| Boiling Point | 411.6°C at 760 mmHg | [3] |

| Purity | ≥ 98% (by HPLC) | [3] |

Synthesis of the 4-Benzyloxyindole Core

The construction of the 4-benzyloxyindole scaffold is a critical first step for any subsequent medicinal chemistry campaign. While numerous indole syntheses exist, scalability, purity, and overall yield are paramount in a drug development setting. A well-documented and scalable multi-step synthesis starting from commercially available precursors is often preferred.

A Scalable Four-Step Synthetic Protocol

One effective and scalable synthesis of 4-benzyloxyindole has been reported with a high overall yield.[4] This pathway demonstrates a logical progression from simple starting materials to the desired scaffold.

Experimental Protocol: Synthesis of 4-Benzyloxyindole

This protocol is based on established literature methods and is designed for robustness and scalability.[4]

Step 1: Benzylation of 3-Nitrophenol

-

To a stirred solution of 3-nitrophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Heat the mixture to reflux.

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise over 30 minutes.

-

Maintain the reaction at reflux for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude 1-benzyloxy-3-nitrobenzene can be purified by recrystallization or used directly in the next step.

-

Causality : The use of a polar aprotic solvent (acetone) and a mild base (K₂CO₃) facilitates the Sₙ2 reaction between the phenoxide and benzyl bromide, minimizing side reactions.

-

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 1-benzyloxy-3-nitrobenzene from the previous step in ethanol (EtOH).

-

Transfer the solution to a hydrogenation vessel and add Palladium on carbon (10% Pd/C, 5 mol%).

-

Pressurize the vessel with hydrogen gas (H₂, 50 psi) and stir vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate to yield 3-(benzyloxy)aniline, which is often pure enough for the subsequent step.

-

Causality : Catalytic hydrogenation is a clean and efficient method for nitro group reduction, producing water as the only byproduct and avoiding the use of stoichiometric metal reductants which can complicate purification.

-

Step 3: Bartoli Indole Synthesis

-

Cool a solution of vinylmagnesium bromide (3.0 eq) in tetrahydrofuran (THF) to 0°C under a nitrogen atmosphere.

-

Add a solution of 3-(benzyloxy)aniline (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5°C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

The reaction proceeds through a cyclization cascade to form the indole ring.

-

Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-benzyloxyindole.

-

Causality : The Bartoli indole synthesis is particularly effective for constructing indoles from ortho-substituted anilines, but it can be adapted. It involves the reaction of a nitroaromatic with a vinyl Grignard reagent. The aniline variant described provides a reliable route to the 4-substituted indole.

-

Reactivity and Key Chemical Transformations

The 4-benzyloxyindole core offers several sites for chemical modification. Understanding the inherent reactivity of the indole nucleus is key to designing successful synthetic strategies for analog generation.

A. Electrophilic Substitution at C3

The C3 position is the most electron-rich and nucleophilic carbon, making it the primary site for electrophilic attack.

-

Friedel-Crafts Alkylation : Metal-free Friedel-Crafts reactions can be performed at the C3 position.[5]

-

Alkenylation : Regio- and stereoselective direct C3-alkenylation can be achieved using α,β-unsaturated aldehydes with morpholine catalysis.[5]

B. Functionalization at the N1 Position

The indole nitrogen is acidic and can be readily deprotonated to form an indolyl anion, which is a potent nucleophile.

-

N-Alkylation/Arylation : Reaction with alkyl halides or arylboronic acids (under Chan-Lam conditions) allows for the introduction of diverse substituents. N-protection is also a common strategy to prevent side reactions during C2/C3 functionalization.

C. Deprotection of the O-Benzyl Group

A pivotal transformation in many synthetic campaigns is the debenzylation to unmask the 4-hydroxyl group.

-

Catalytic Hydrogenolysis : The most common and reliable method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate). This reaction is typically clean, high-yielding, and proceeds under mild conditions.[5]

Applications in Medicinal Chemistry and Drug Discovery

4-Benzyloxyindole is a valuable starting material for the synthesis of a wide range of biologically active compounds.[1][6] Its derivatives have shown promise in several therapeutic areas.

| Therapeutic Area | Target / Application | Example Derivative Class | Source(s) |

| Oncology | Apoptosis Induction | 4-Aryl-4H-chromenes | [7] |

| PET Imaging Agents | Carbon-11-labeled 4-aryl-4H-chromenes | [3][7] | |

| HIV Treatment | Reverse Transcriptase Inhibitors | [8] | |

| Neurological Disorders | Serotonin Receptor Modulation | 4-Alkyloxy-aminoalkyl indoles | [1][3] |

| Neuroprotective Agents | Modulators of enzymes in neurodegeneration | [6] | |

| Immunology/Inflammation | CB2 Cannabinoid Receptor Ligands | Indol-3-yl tetramethylcyclopropyl ketones | [7] |

| Infectious Diseases | Hepatitis C Virus (HCV) Inhibitors | Complex indole derivatives | [3][7] |

Case Study: Synthesis of CB2 Receptor Ligands

The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor primarily expressed on immune cells, making it an attractive target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation. 4-Benzyloxyindole serves as a key precursor for potent CB2 ligands.[7]

The synthesis begins with a Friedel-Crafts acylation at the C3 position of 4-benzyloxyindole to install a ketone moiety. This ketone then serves as a handle for further chemical elaboration to build the complex side chain required for high-affinity binding to the CB2 receptor. The benzyloxy group is often retained in the final molecule or deprotected to the hydroxyl group to explore structure-activity relationships (SAR) related to hydrogen bonding in the receptor's binding pocket.

Conclusion

The chemistry of 4-benzyloxyindole derivatives is a rich and expanding field. As a synthetic platform, it offers a robust and versatile entry point to a diverse chemical space. The strategic placement of the benzyloxy group provides both a means to modulate molecular properties and a latent hydroxyl group that is critical for biological activity in many contexts. For researchers and drug development professionals, a deep understanding of the synthesis, reactivity, and derivatization of this scaffold is essential for the successful design and execution of medicinal chemistry programs targeting a wide range of human diseases.[6]

References

An In-Depth Technical Guide to 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

Correctly identifying a compound is the cornerstone of all scientific research. This section provides the standardized nomenclature and identifiers for 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 1-(benzenesulfonyl)-4-(phenylmethoxy)-1H-indole .[1] This name precisely describes the molecular structure, indicating a phenylsulfonyl group attached to the nitrogen of the indole ring at position 1, and a benzyloxy (phenylmethoxy) group at position 4.

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, this compound may be referred to by several names. Recognizing these is crucial for exhaustive literature searches and procurement.

| Identifier Type | Value | Source |

| CAS Number | 79315-62-1 | PubChem[1], Moldb[2] |

| Depositor-Supplied Synonym | This compound | PubChem[1] |

| Other Synonym | 1-(benzenesulfonyl)-4-phenylmethoxyindole | ChemSrc[3] |

| PubChem CID | 10384101 | PubChem[1] |

| MDL Number | MFCD11558894 | BLDpharm[4] |

It is noteworthy that the precursor, 4-benzyloxyindole, is also known as 4-phenylmethoxy-1H-indole.[5] This highlights the importance of understanding the nomenclature of related synthetic intermediates.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in experimental settings, from reaction setup to formulation development.

Molecular and Physical Data

The key physicochemical properties of this compound are summarized below. This data is essential for calculating molar equivalents, predicting solubility, and interpreting analytical results.

| Property | Value | Unit | Source |

| Molecular Formula | C₂₁H₁₇NO₃S | PubChem[1], ChemSrc[3] | |

| Molecular Weight | 363.43 | g/mol | PubChem[1], ChemSrc[3], Moldb[2] |

| Exact Mass | 363.09300 | Da | ChemSrc[3] |

| Boiling Point | 571.1 | °C at 760 mmHg | ChemSrc[3] |

| PSA (Polar Surface Area) | 56.68 | Ų | ChemSrc[3] |

Spectroscopic Data and Structural Elucidation

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process. A logical synthetic pathway would start from a commercially available indole precursor.

Conceptual Synthetic Workflow

A plausible synthetic route involves the protection of the indole nitrogen with a phenylsulfonyl group and the introduction of the benzyloxy group at the C4 position. The order of these steps can be critical to the overall yield and purity. A common precursor is 4-benzyloxyindole.[3][8]

Caption: Conceptual workflow for the synthesis of this compound.

Key Precursors

The synthesis of the title compound relies on the availability of key starting materials. Commercially available precursors include:

The synthesis of 4-benzyloxyindole itself can be achieved from 4-hydroxyindole and benzyl bromide.[3]

Applications in Research and Development

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities and are frequently utilized as key intermediates in the synthesis of pharmaceuticals.

Role as a Synthetic Intermediate

This compound serves as a versatile building block in organic synthesis. The phenylsulfonyl group acts as a robust protecting group for the indole nitrogen, which can be removed under specific conditions to allow for further functionalization. The benzyloxy group can also be deprotected to yield the corresponding 4-hydroxyindole derivative, a common pharmacophore in many biologically active molecules.

Potential in Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of substituted indoles is of significant interest in drug discovery. For instance, 4-benzyloxyindole and its derivatives have been investigated for their potential in:

-

Cancer Research: As lead compounds for anti-cancer agents.[5]

-

Neuroscience: In the development of drugs targeting neurological disorders, particularly in studies related to serotonin receptors.[5]

-

Antiviral and Antimicrobial Research: Some 4-benzyloxyindole derivatives have shown potent antiviral activity against HIV.[9]

The structural motifs present in the title compound are found in numerous pharmacologically active agents, suggesting its potential as a scaffold for the design and synthesis of novel therapeutic candidates.

Handling, Storage, and Safety

For laboratory use, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a tightly sealed container in a dry, cool place.[4] While specific GHS classifications for this compound are not provided, related aromatic amines and ethers can be skin and eye irritants.[10]

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in organic synthesis and medicinal chemistry. Its robust chemical nature, owing to the phenylsulfonyl and benzyloxy protecting groups, makes it a valuable tool for the construction of more complex indole-based molecules. Further investigation into the biological activities of this compound and its derivatives could unveil novel therapeutic applications.

References

- 1. This compound | C21H17NO3S | CID 10384101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 79315-62-1 | this compound - Moldb [moldb.com]

- 3. CAS#:79315-62-1 | this compound | Chemsrc [chemsrc.com]

- 4. 79315-62-1|this compound|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

- 10. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of N-Phenylsulfonyl Substituted Indoles

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core spectroscopic properties of N-phenylsulfonyl substituted indoles. Moving beyond a simple recitation of data, this document delves into the causal relationships between the molecular structure of these compounds and their spectral signatures, offering field-proven insights into their analysis and characterization.

Introduction: The Significance of the N-Phenylsulfonyl Moiety

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The nitrogen atom of the indole ring is a frequent site for substitution, both to serve as a protecting group during synthesis and to modulate the final compound's biological and physicochemical properties. The introduction of a phenylsulfonyl group at the N-1 position dramatically alters the indole's electronic landscape.

The phenylsulfonyl group is a potent electron-withdrawing group. This has several critical consequences that are directly reflected in the molecule's spectroscopic behavior:

-

It reduces the electron density of the indole ring system.

-

It alters the energy levels of the π-molecular orbitals involved in electronic transitions.

-

It influences the magnetic environment of the indole's protons and carbons.

-

It introduces a predictable fragmentation site for mass spectrometry.

Understanding these effects is paramount for the unambiguous structural elucidation and characterization of this important class of molecules. This guide will explore these consequences through the lenses of UV-Vis Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Caption: The influence of the N-phenylsulfonyl group on the indole core.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For the indole nucleus, the key absorptions are due to π-π* transitions within the aromatic system. The two lowest energy transitions are referred to as the ¹Lₐ and ¹Lₑ states[1].

Causality of the Phenylsulfonyl Group's Influence:

The strongly electron-withdrawing nature of the N-phenylsulfonyl group extends the conjugation of the π-system and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap results in a shift of the absorption maximum (λₘₐₓ) to longer wavelengths, an effect known as a bathochromic shift or red shift.

While specific λₘₐₓ values vary based on substitution and solvent, N-phenylsulfonyl indoles generally absorb at longer wavelengths compared to their N-H or N-alkyl counterparts. The absorption spectra typically show two main bands, corresponding to the indole chromophore, with the phenylsulfonyl group itself also contributing to absorption at shorter wavelengths[2][3].

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Indole and its simple derivatives are naturally fluorescent, a property famously exploited in the study of proteins through the amino acid tryptophan[4].

Expected Impact of N-Phenylsulfonyl Substitution:

The fluorescence of the indole core is highly sensitive to its electronic environment. Electron-withdrawing groups attached to the indole nitrogen are known to quench fluorescence, leading to a lower fluorescence quantum yield (Φꜰ). This quenching occurs because the sulfonyl group provides a non-radiative pathway for the excited state to return to the ground state, competing with the radiative process of fluorescence.

Therefore, while N-phenylsulfonyl indoles will still absorb UV light, they are expected to be significantly less fluorescent than unsubstituted indoles. The emission maximum (λₑₘ) would also be expected to show a bathochromic shift, similar to the absorption profile. The difference between the absorption and emission maxima (the Stokes shift) provides further information about the structural and electronic differences between the ground and excited states[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of N-phenylsulfonyl indoles. The substitution at N-1 has highly predictable and informative effects on the chemical shifts of the remaining indole protons and carbons.

Expertise in Spectral Interpretation:

The phenylsulfonyl group exerts two primary effects on the NMR spectrum:

-

Electron-Withdrawing Effect: By pulling electron density away from the indole ring, the group "deshields" the nearby protons and carbons. This causes their resonance signals to appear at a higher chemical shift (further downfield) compared to unsubstituted indole.

-

Anisotropic Effect: The π-systems of the phenyl ring create a magnetic field that can either shield or deshield nearby nuclei depending on their spatial orientation relative to the ring.

The most dramatic effect is observed for the H-2 proton , which is significantly shifted downfield. The protons on the benzo portion of the indole ring (H-4 to H-7) are also shifted downfield, with the H-7 proton often experiencing the largest shift due to its proximity to the N-1 position. The protons of the phenylsulfonyl group itself typically appear as a complex multiplet system in the aromatic region of the ¹H NMR spectrum[6].

Similarly, in the ¹³C NMR spectrum, all carbons of the indole ring are shifted downfield. The influence of various substituents at the 2-position on the carbon atoms of the indole moiety has been systematically studied, providing a reliable dataset for structural confirmation[7].

Table 1: Typical ¹H NMR Chemical Shift Ranges for N-Phenylsulfonyl Indoles

| Proton | Typical Chemical Shift (δ, ppm in CDCl₃) | Key Observations |

| H-2 | 7.5 - 8.0 | Significantly deshielded. Often a doublet or singlet depending on C3 substitution. |

| H-3 | 6.5 - 7.0 | Less affected than H-2 but still downfield from indole (~6.5 ppm). |

| H-4 | 7.5 - 7.9 | Deshielded. |

| H-5 | 7.2 - 7.5 | Aromatic region. |

| H-6 | 7.2 - 7.5 | Aromatic region. |

| H-7 | 7.9 - 8.2 | Strongly deshielded due to proximity to the sulfonyl group. Often the most downfield indole proton. |

| Phenyl (SO₂) | 7.3 - 7.9 | Multiplet pattern characteristic of the phenyl substitution. |

Note: These are approximate ranges. Actual values are highly dependent on other substituents and the solvent used.[5][7][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and offering clues to its structure. For N-phenylsulfonyl indoles, high-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition with high accuracy[5][6].

Trustworthy Fragmentation Pathways:

Under ionization conditions (e.g., Electron Impact or Electrospray Ionization), the molecular ion (M⁺˙) of an N-phenylsulfonyl indole is formed. The most characteristic fragmentation pathway involves the cleavage of the relatively weak Nitrogen-Sulfur bond. This leads to two primary fragmentation patterns:

-

Loss of the Phenylsulfonyl Radical (•SO₂Ph): This results in a fragment corresponding to the indole cation.

-

Loss of Sulfur Dioxide (SO₂): Cleavage can also lead to the loss of a neutral SO₂ molecule, followed by further fragmentation.

The phenyl group itself can fragment, but the cleavage of the N-S bond is often the most diagnostic fragmentation pathway for this class of compounds[8].

Caption: Key fragmentation pathways for N-phenylsulfonyl indoles in MS.

Experimental Protocols: A Self-Validating System

The following protocols represent standardized workflows for the spectroscopic analysis of N-phenylsulfonyl substituted indoles.

Caption: A generalized workflow for spectroscopic analysis.

Protocol 6.1: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of the N-phenylsulfonyl indole in a UV-grade solvent (e.g., acetonitrile, methanol, or dichloromethane) at a concentration of ~1 mM. From this, prepare a dilute solution (e.g., 10-50 µM) in the same solvent.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be automatically subtracted from the sample spectrum.

-

Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the spectrophotometer.

-

Acquisition: Scan a suitable wavelength range (e.g., 200-500 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each peak. If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Protocol 6.2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to unequivocally assign all proton and carbon signals, especially for complex structures[7].

-

-

Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Analysis: Integrate the ¹H signals and identify the multiplicity (singlet, doublet, etc.) and coupling constants (J values). Assign all peaks to the corresponding nuclei in the molecule.

Protocol 6.3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The solution may be further diluted by the instrument's autosampler.

-

Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., ESI for polar molecules).

-

Calibration: Calibrate the instrument using a known calibration standard to ensure high mass accuracy.

-

Infusion/Injection: Introduce the sample into the ion source via direct infusion or through an LC system.

-